molecular formula C14H12FNO4S B6411050 5-Fluoro-2-(3-methylsulfonylaminophenyl)benzoic acid, 95% CAS No. 1261995-35-0

5-Fluoro-2-(3-methylsulfonylaminophenyl)benzoic acid, 95%

Cat. No. B6411050
CAS RN: 1261995-35-0
M. Wt: 309.31 g/mol
InChI Key: UTARZLYBCMYACX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Fluoro-2-(3-methylsulfonylaminophenyl)benzoic acid (5-FBPA) is an important molecule in the field of chemistry and biochemistry. It is a versatile compound with a wide range of applications in research and laboratory experiments. 5-FBPA has been used in the synthesis of a variety of compounds and has been studied for its role in biochemical and physiological processes.

Scientific Research Applications

5-Fluoro-2-(3-methylsulfonylaminophenyl)benzoic acid, 95% has been used in a variety of scientific research applications. It has been used in the synthesis of various compounds, including drugs, pesticides, and dyes. It has also been used in the synthesis of fluorescent probes and imaging agents, which are used in biomedical imaging. 5-Fluoro-2-(3-methylsulfonylaminophenyl)benzoic acid, 95% has also been used in the synthesis of polymers and materials with unique properties.

Mechanism of Action

The mechanism of action of 5-Fluoro-2-(3-methylsulfonylaminophenyl)benzoic acid, 95% is not fully understood. It is believed that 5-Fluoro-2-(3-methylsulfonylaminophenyl)benzoic acid, 95% acts as an inhibitor of certain enzymes involved in biochemical processes. It is thought to interact with the active sites of enzymes, which can lead to the inhibition of their activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-Fluoro-2-(3-methylsulfonylaminophenyl)benzoic acid, 95% are not fully understood. However, it has been reported to have anti-inflammatory, anti-oxidant, and anti-cancer properties. It has been shown to reduce inflammation in mice and to inhibit the growth of cancer cells in vitro.

Advantages and Limitations for Lab Experiments

The advantages of using 5-Fluoro-2-(3-methylsulfonylaminophenyl)benzoic acid, 95% in laboratory experiments include its low cost and ease of synthesis. Additionally, it is a stable molecule that can be stored for long periods of time without degradation. The main limitation of 5-Fluoro-2-(3-methylsulfonylaminophenyl)benzoic acid, 95% is its limited solubility in aqueous solutions.

Future Directions

There are a number of potential future directions for research involving 5-Fluoro-2-(3-methylsulfonylaminophenyl)benzoic acid, 95%. These include further research into its mechanism of action and biochemical and physiological effects, as well as its potential applications in drug synthesis and biomedical imaging. Additionally, research could be conducted into the development of new methods for synthesizing 5-Fluoro-2-(3-methylsulfonylaminophenyl)benzoic acid, 95% and into its potential uses in the synthesis of polymers and materials with unique properties.

Synthesis Methods

5-Fluoro-2-(3-methylsulfonylaminophenyl)benzoic acid, 95% is synthesized via a multi-step process. The first step involves the reaction of 2-chlorobenzoic acid with 3-methylsulfonyl-2-nitroaniline in the presence of sodium hydroxide and ethanol. This results in the formation of 3-methylsulfonyl-2-nitroaniline-2-carboxylic acid. The second step involves the reaction of this intermediate with sodium fluoride, which results in the formation of 5-Fluoro-2-(3-methylsulfonylaminophenyl)benzoic acid, 95%.

properties

IUPAC Name

5-fluoro-2-[3-(methanesulfonamido)phenyl]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12FNO4S/c1-21(19,20)16-11-4-2-3-9(7-11)12-6-5-10(15)8-13(12)14(17)18/h2-8,16H,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTARZLYBCMYACX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NC1=CC=CC(=C1)C2=C(C=C(C=C2)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12FNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60692066
Record name 4-Fluoro-3'-[(methanesulfonyl)amino][1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60692066
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

309.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Fluoro-2-(3-methylsulfonylaminophenyl)benzoic acid

CAS RN

1261995-35-0
Record name 4-Fluoro-3'-[(methanesulfonyl)amino][1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60692066
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.